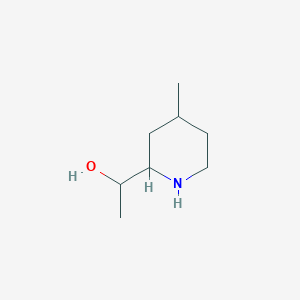

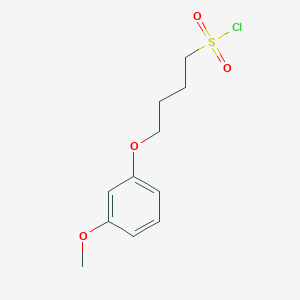

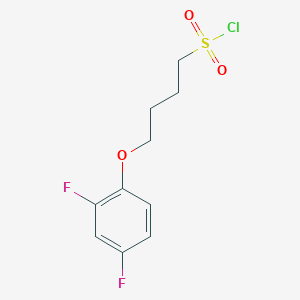

![molecular formula C28H40Br2Si B1427023 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole CAS No. 891182-24-4](/img/structure/B1427023.png)

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole

Overview

Description

“3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” is a chemical compound with the CAS Number: 891182-24-4 . It has a molecular weight of 564.52 and its linear formula is C28H40Br2Si .

Molecular Structure Analysis

The molecular structure of “3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” includes a total of 73 bonds. These consist of 33 non-H bonds, 12 multiple bonds, 14 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored in a dry environment at room temperature .Scientific Research Applications

Application in Organic Solar Cells

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole has been utilized in the development of non-fullerene electron acceptors for organic solar cells. A study by Gupta et al. (2015) synthesized a novel acceptor based on dibenzosilole and naphthalenediimide, demonstrating its efficacy in bulk-heterojunction organic solar cells with a power conversion efficiency of 1.16% (Gupta et al., 2015). Similarly, Patil et al. (2015) designed a solution-processable, non-fullerene electron acceptor incorporating dibenzosilole for use in bulk-heterojunction solar cells, achieving a power conversion efficiency of 2.76% (Patil et al., 2015).

Chiral Sensing Applications

In the field of chiral sensing, Dai et al. (2014) utilized a β-diketonate-based polymer incorporating 3,7-dibromo-2,8-dimethoxy-5,5-dioctyl-5H-dibenzo[b,d]silole for enantioselective recognition of amino acid enantiomers. This polymer demonstrated a strong circular dichroism response, highlighting its potential as a chiral probe (Dai et al., 2014).

Role in Photophysical and Electronic Properties

Dibenzo[b,d]silole derivatives, including 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole, contribute significantly to the photophysical and electronic properties of materials. Yamaguchi and Tamao (2005) discussed the critical role of orbital interaction in main group element-containing π-electron systems, such as silole, in determining their unique electronic structures. These materials are considered promising for applications in organic electronics and optoelectronics (Yamaguchi & Tamao, 2005).

Utilization in Hole Transporting Materials

Krishna et al. (2016) synthesized a novel electron-rich small molecule containing silafluorene with dibenzo[b,d]silole core, demonstrating its application as a hole transporting material in perovskite solar cells. This material achieved a power conversion efficiency of approximately 11%, comparable to current state-of-the-art materials (Krishna et al., 2016).

Use in Electron Spin Resonance Studies

The radical anions produced from derivatives of dibenzo[b,d]silole, including 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole, have been studied using electron spin resonance. Sipe and Corey (1976) examined the esr spectra of these radical anions, providing insights into the electron distribution and orbital interactions in these compounds (Sipe & Corey, 1976).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3,7-dibromo-5,5-dioctylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40Br2Si/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29)15-17-25(27)26-18-16-24(30)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSGCUROGVMFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728216 | |

| Record name | 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

CAS RN |

891182-24-4 | |

| Record name | 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

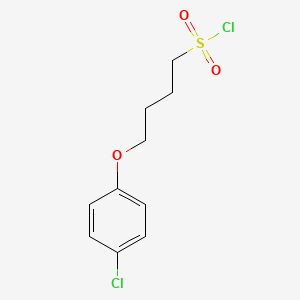

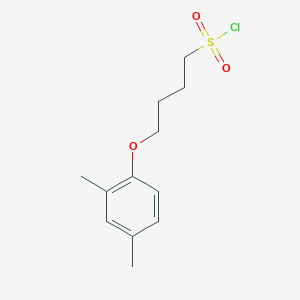

![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)

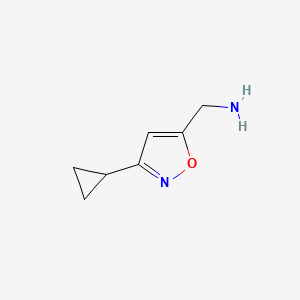

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)